5-Bromo-2-fluoro-3-methoxybenzaldehyde
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Description
5-Bromo-2-fluoro-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 g/mol . It is a solid substance that is stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 . The SMILES string is COC1=CC(=CC(=C1F)C=O)Br .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 233.03 g/mol . It is stored at room temperature under an inert atmosphere .Safety and Hazards
Mechanism of Action
Pharmacokinetics
It will likely be a solid at room temperature due to the presence of the aromatic ring and the polar formyl group.
Action Environment
The compound may accumulate in confined spaces, particularly at or below ground level . Consideration should be given to the risk of potentially explosive atmospheres and every possible source of ignition should be eliminated .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZFGXZFDORHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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